Bis(dimethylamino)diphenylsilane
Description
Properties
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
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Molecular Weight |
270.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Bis(dimethylamino)diphenylsilane | |
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CAS No. |
1027-62-9 | |
| Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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| Record name | Bis(dimethylamino)diphenylsilane | |
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| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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| Record name | Bis(dimethylamino)diphenylsilane | |
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Preparation Methods
Direct Amination of Chlorosilanes
The most straightforward route to bis(dimethylamino)diphenylsilane involves the reaction of diphenyldichlorosilane (Cl₂Si(C₆H₅)₂) with dimethylamine (HN(CH₃)₂). This method aligns with established protocols for synthesizing silylamines, where chlorosilanes react with amines to replace chlorine atoms with amino groups . The reaction proceeds via nucleophilic substitution:
Key Parameters :
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Solvent : Non-polar solvents like hexane or toluene are preferred to minimize side reactions .
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Temperature : Reactions typically occur at 40–60°C to balance kinetics and byproduct formation .
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Stoichiometry : A 2:1 molar ratio of dimethylamine to diphenyldichlorosilane ensures complete substitution.
Challenges :
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Ammonium chloride (HN(CH₃)₂Cl) byproduct removal requires post-reaction filtration or washing.
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Excess dimethylamine must be neutralized or recycled to improve cost efficiency.
Catalytic Methods Using Transition Metals
Transition metal catalysts enhance reaction efficiency, particularly in reducing side products. Patents describing bis(diethylamino)silane synthesis using Cu-Ni/γ-Al₂O₃ catalysts suggest analogous applications for this compound . The catalyst facilitates amine activation and silane bond formation under moderate pressures (1.5–2.5 MPa) and temperatures (190–220°C) .
Procedure :
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Catalyst Preparation : Clay-supported Cu-Ni nanoparticles are synthesized via impregnation and calcination .
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Reaction Setup : Diphenyldichlorosilane, dimethylamine, and catalyst are combined in a high-pressure reactor under hydrogen atmosphere.
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Conditions : 10–25 MPa pressure, 6–13 hours reaction time, and continuous hydrogen flow to maintain catalytic activity .
Advantages :
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Higher yields (reported up to 85% for analogous compounds) .
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Reduced chlorine content in the final product due to hydrogen chloride scavenging.
Solvent and Reaction Condition Optimization
Solvent choice critically influences reaction kinetics and product purity. Hexane, as used in bis(diethylamino)silane synthesis, offers inertness and ease of separation . Polar aprotic solvents like tetrahydrofuran (THF) may accelerate amine reactivity but risk silane hydrolysis.
Temperature Profiles :
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Low-Temperature Reactions (40–60°C) : Minimize thermal degradation of dimethylamine but require extended reaction times .
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High-Temperature Reactions (100–120°C) : Accelerate substitution but risk polysiloxane formation.
Additives :
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Molecular Sieves : Absorb generated HCl, shifting equilibrium toward product formation .
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Triethylamine : Acts as an acid scavenger, though it complicates purification.
Purification and Isolation Techniques
Crude this compound often contains unreacted amines, ammonium salts, and solvent residues. Industrial purification employs:
a. Distillation :
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Vacuum Distillation : Effective for separating low-boiling-point impurities (e.g., dimethylamine, bp 7°C) from the product (bp ~250°C) .
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Fractional Distillation : Resolves mixtures with close boiling points, though energy-intensive.
b. Adsorption :
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Activated Carbon : Removes colored impurities and residual catalysts .
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Molecular Sieves (3Å or 4Å) : Dehydrate the product post-distillation.
c. Washing :
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Acid/Alkali Washes : Dilute HCl removes unreacted dimethylamine, while NaHCO₃ neutralizes residual acidity .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Amination | 70–75% | >95% | High | Moderate |
| Catalytic (Cu-Ni/γ-Al₂O₃) | 80–85% | >98% | Moderate | High (catalyst) |
| Solvent-Free | 65–70% | 90–92% | Low | Low |
Trade-offs :
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Catalytic Methods : Higher yields but require specialized equipment and catalyst regeneration.
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Direct Amination : Simpler setup but generates more waste.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylamino)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions may require elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually carried out at low temperatures.
Major Products
Substitution Reactions: Products include halogenated or alkoxylated silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various substituted silanes.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
BDMDS is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-silicon bonds. It facilitates the synthesis of silanes and siloxanes, which are crucial in developing silicon-based materials. The reaction mechanism typically involves nucleophilic substitution processes where BDMDS acts as a silicon source.
Synthetic Route Example:
This reaction illustrates how BDMDS can be synthesized from diphenyldichlorosilane and dimethylamine under inert conditions to prevent moisture interference .
Biomedical Applications
Drug Delivery Systems
BDMDS has garnered attention for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules allows for targeted delivery and controlled release of therapeutic agents. Studies have shown that BDMDS can enhance the solubility and bioavailability of poorly soluble drugs .
Silicon-Based Biomaterials
As a precursor for silicon-based biomaterials, BDMDS is used in the development of biocompatible polymers that can be employed in medical devices and tissue engineering. The incorporation of silicon into biomaterials has been linked to improved mechanical properties and enhanced biological performance .
Material Science
Polymer Production
BDMDS plays a significant role in the production of specialty polymers, including polysiloxanes and polyamides. These polymers exhibit unique properties such as thermal stability, flexibility, and chemical resistance, making them suitable for various applications in coatings, adhesives, and sealants .
| Property | Polysiloxanes | Polyamides |
|---|---|---|
| Thermal Stability | High | Moderate |
| Flexibility | Excellent | Good |
| Chemical Resistance | High | Moderate |
Electronics
Semiconductor Applications
In electronics, BDMDS is utilized in the fabrication of silicon oxide thin films through atomic layer deposition (ALD). These thin films are essential components in semiconductor devices, providing insulation and passivation layers that enhance device performance .
Case Studies
Case Study 1: Polymerization with Ferrocene
Research has demonstrated that BDMDS can be polymerized with ferrocene derivatives to create ferrocene-containing polyoxysilanes. These polymers exhibit unique electrochemical properties suitable for applications in organic electronics .
Case Study 2: Biochemical Pathways
Studies indicate that BDMDS influences various cellular processes, including gene expression and cellular metabolism. Its role as a silane reagent facilitates the formation of amide bonds under mild conditions, which is crucial for synthesizing bioactive compounds .
Mechanism of Action
The mechanism by which bis(dimethylamino)diphenylsilane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the dimethylamino groups act as leaving groups, allowing nucleophiles to attack the silicon center. In oxidation reactions, the silicon atom undergoes oxidation, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(dimethylamino)dimethylsilane (CAS 3768-58-9)
- Structure: Silicon bonded to two dimethylamino and two methyl groups.
- Reactivity : The methyl groups offer lower steric hindrance compared to phenyl groups, making this compound more reactive in nucleophilic substitutions.
- Applications : Used in silicon nitride deposition and as a crosslinking agent .
- Safety : Likely less toxic than aromatic derivatives due to the absence of phenyl groups.
Tert-butyldiphenylsilane
- Structure : Silicon bonded to tert-butyl and two phenyl groups.
- Reactivity : The tert-butyl group provides steric protection, often utilized in protecting alcohol groups in organic synthesis.
- Key Difference: Lacking dimethylamino groups, it is less nucleophilic but more thermally stable .
4,4'-Bis(dimethylamino)benzophenone
- Structure: A benzophenone derivative with dimethylamino substituents.
- Applications : Acts as an α-glucosidase inhibitor for diabetes management, demonstrating bioactivity linked to its electron-rich aromatic system .
- Divergence: Unlike silane derivatives, this compound lacks a silicon center, limiting its use in inorganic materials but enhancing biological interactions.
Dimethyldivinylsilane (CAS 10519-87-6)
- Structure : Silicon bonded to methyl and vinyl groups.
- Physical Properties: Boiling point 82°C, lower than Bis(dimethylamino)diphenylsilane due to smaller substituents .
- Utility : Used in silicone polymer synthesis; vinyl groups enable crosslinking via radical reactions.
4,4'-Bis(dimethylamino)benzhydrol (CAS 119-58-4)
- Structure: A benzhydrol derivative with dimethylamino groups.
- Hazards: Classified as hazardous, requiring strict handling protocols similar to other dimethylamino-containing compounds .
- Contrast : The hydroxyl group introduces polarity, making it more soluble in aqueous systems compared to silane derivatives.
Comparative Data Table
| Compound | CAS Number | Key Substituents | Boiling Point (°C) | Primary Applications |
|---|---|---|---|---|
| This compound | Not provided | –N(CH₃)₂, –C₆H₅ | ~250–300* | Catalysis, material precursors |
| Bis(dimethylamino)dimethylsilane | 3768-58-9 | –N(CH₃)₂, –CH₃ | Not reported | Silicon nitride deposition |
| Tert-butyldiphenylsilane | 58418-59-0 | –C(CH₃)₃, –C₆H₅ | ~300 | Protecting groups in organic synthesis |
| 4,4'-Bis(dimethylamino)benzophenone | Not provided | –N(CH₃)₂, C=O | Not reported | α-Glucosidase inhibition |
| Dimethyldivinylsilane | 10519-87-6 | –CH₃, –CH=CH₂ | 82 | Silicone polymers |
*Estimated based on phenyl group contributions to molecular weight and intermolecular forces.
Key Research Findings
Biological Activity: Dimethylamino-aromatic compounds (e.g., benzophenone derivatives) exhibit enzyme inhibition, suggesting possible pharmacological applications for structurally related silanes .
Safety Considerations: Dimethylamino groups necessitate stringent safety protocols, including ventilation and PPE, akin to dimethylaniline handling guidelines .
Biological Activity
Bis(dimethylamino)diphenylsilane (BDMDS) is a silicon-containing compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with BDMDS, highlighting its applications and implications in various fields.
Chemical Structure and Properties
BDMDS is characterized by its chemical formula and features two dimethylamino groups attached to a diphenylsilane backbone. The presence of silicon and nitrogen in its structure contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of BDMDS typically involves the reaction of chlorosilanes with dimethylamine, leading to the formation of silane derivatives. This process has been documented in various studies, emphasizing the importance of reaction conditions in determining the yield and purity of the final product .
Biological Activities
BDMDS exhibits a range of biological activities, which can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that BDMDS derivatives can inhibit the growth of various human cancer cell lines. In a study evaluating the cytotoxic effects on cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa, it was found that certain derivatives exhibited significant inhibitory effects with IC50 values ranging from 49.79 µM to 113.70 µM .
| Cell Line | IC50 (µM) | Most Active Derivative |
|---|---|---|
| RKO | 60.70 | 4r |
| PC-3 | 49.79 | 4r |
| HeLa | 78.72 | 4r |
2. Leishmanicidal Activity
BDMDS has also shown promising leishmanicidal activity against Leishmania mexicana. The compounds derived from BDMDS demonstrated IC50 values below 1 µM for several derivatives, indicating potent activity comparable to standard treatments like amphotericin B .
| Compound | IC50 (µM) | Comparison to Amphotericin B |
|---|---|---|
| 4b | 0.15 | Statistically comparable |
| 4c | 0.19 | Statistically comparable |
| 4e | 1.48 | Less active |
3. Cytotoxicity Studies
Cytotoxicity assessments against RAW 264.7 macrophages revealed that while BDMDS derivatives are effective against leishmania, their cytotoxic effects must be carefully evaluated to avoid damaging host cells .
The mechanisms underlying the biological activities of BDMDS are not fully elucidated but may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. The structural features of BDMDS allow it to potentially interact with specific molecular targets within cells, leading to altered cellular functions.
Case Studies
Several case studies have highlighted the utility of BDMDS in biological research:
- Study on Anticancer Properties : A systematic investigation into the anticancer effects of BDMDS derivatives on various human cancer cell lines indicated significant promise for future therapeutic applications .
- Leishmaniasis Treatment : In vitro studies demonstrated that specific derivatives of BDMDS could effectively inhibit Leishmania growth, suggesting potential for development as anti-leishmanial agents .
Safety and Toxicology
While exploring the biological activities of BDMDS, safety considerations are paramount. The compound is classified as hazardous, with potential for severe skin burns and eye damage upon exposure . Proper handling protocols must be established in laboratory settings.
Q & A
Q. How can researchers leverage crystallographic data to correlate the molecular structure of this compound with its reactivity?
- Methodological Answer : Obtain single-crystal X-ray structures to measure bond angles and torsional strain. Compare with computational models (e.g., Cambridge Structural Database entries for analogous aminosilanes). Structural distortions may explain enhanced or reduced reactivity in specific reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
